![molecular formula C19H18ClF3N2O3 B2650937 Methyl 4-[2-[(4-chlorobenzoyl)amino]-4-(trifluoromethyl)anilino]butanoate CAS No. 339101-69-8](/img/structure/B2650937.png)
Methyl 4-[2-[(4-chlorobenzoyl)amino]-4-(trifluoromethyl)anilino]butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[2-[(4-chlorobenzoyl)amino]-4-(trifluoromethyl)anilino]butanoate, also known as CTB or Compound 25, is a synthetic compound that has been widely used in scientific research.
Applications De Recherche Scientifique
Molecular Docking and Biological Activities
Molecular docking studies have shown that derivatives of butanoic acid, including compounds with structures similar to the specified chemical, inhibit Placenta growth factor (PIGF-1), suggesting potential pharmacological importance. Theoretical analyses, including natural bond orbital (NBO) analysis and frontier molecular orbital (HOMO and LUMO) energies, describe the reactivity and stability of these molecules. These compounds have been identified as promising candidates for nonlinear optical materials due to their dipole moment and first hyperpolarizabilities. Such studies underline the significance of butanoic acid derivatives in developing new pharmacological agents with good biological activities (Vanasundari et al., 2018).
Spectroscopic and Structural Investigations
Spectroscopic (FT-IR and FT-Raman) and structural investigations provide deep insights into the characteristics of butanoic acid derivatives. The vibrational bands, molecular stability, and charge delocalization of these compounds have been comprehensively analyzed. Such studies also explore the potential of these molecules as nonlinear optical materials and their electronic and optical properties, emphasizing the importance of understanding their structural and electronic configurations for various scientific applications (Vanasundari et al., 2017).
Chemical Synthesis and Modification
Research into the synthesis of butanoic acid derivatives reveals the development of novel, potent antiandrogens through the optimization of these compounds. Such studies are crucial for the pharmaceutical industry, particularly for treating androgen-responsive diseases. The synthesis approaches highlight the versatility and potential of butanoic acid derivatives in medicinal chemistry, leading to the development of compounds like (RS)-4'-cyano-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl-3'-(trifluoromethyl)propionanilide, which shows promise for clinical applications (Tucker et al., 1988).
Detection and Sensing Applications
The bi-functionalized luminescent metal-organic framework (MOF), designed for specific recognition of biomarkers like 4-Aminophenol (4-AP), exemplifies the application of butanoic acid derivatives in sensing technologies. This MOF's ability to detect 4-AP with high selectivity and sensitivity in human urine demonstrates its potential for health monitoring and pre-diagnosis, offering a novel approach to screening for aniline exposure (Jin & Yan, 2021).
Propriétés
IUPAC Name |
methyl 4-[2-[(4-chlorobenzoyl)amino]-4-(trifluoromethyl)anilino]butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClF3N2O3/c1-28-17(26)3-2-10-24-15-9-6-13(19(21,22)23)11-16(15)25-18(27)12-4-7-14(20)8-5-12/h4-9,11,24H,2-3,10H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COIKPCVGWMTIRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCNC1=C(C=C(C=C1)C(F)(F)F)NC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClF3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

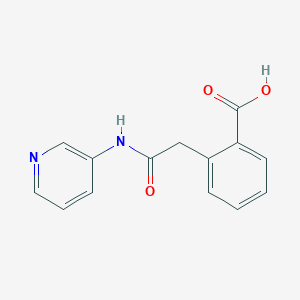
![ethyl 4-(2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2650857.png)

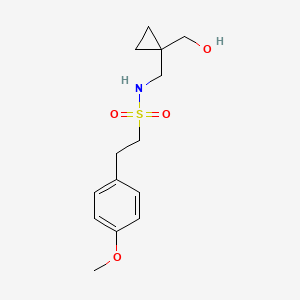
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)urea](/img/structure/B2650863.png)
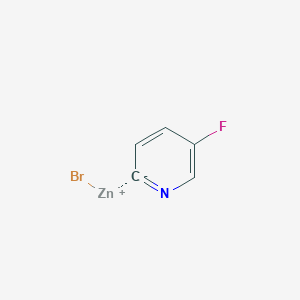
![(3-Methylphenyl){1-phenyl-6-[(2-phenylethyl)amino]pyrazolo[4,5-e]pyrimidin-4-y l}amine](/img/structure/B2650865.png)
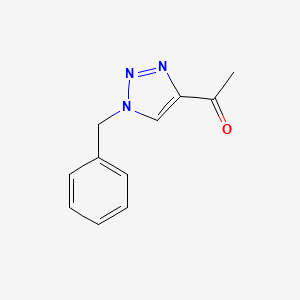
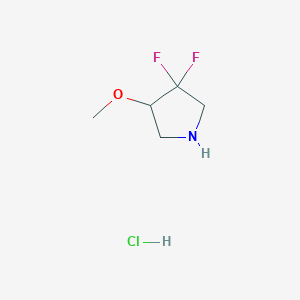
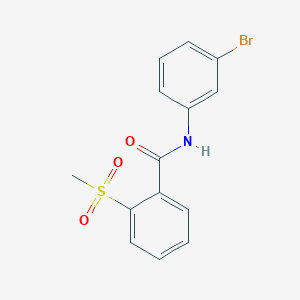
![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2650871.png)

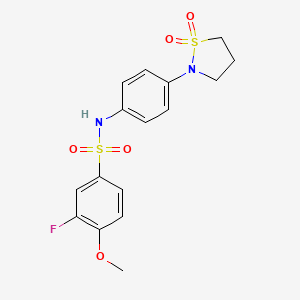
![N-(2-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-oxoethyl)-4-(tert-butyl)benzenesulfonamide](/img/structure/B2650876.png)